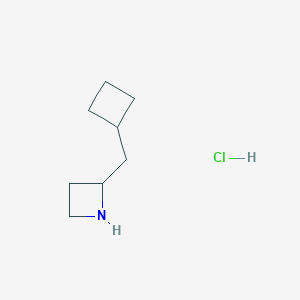

2-(Cyclobutylmethyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAZWSRVNLSUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)azetidine hydrochloride typically involves the alkylation of azetidine with cyclobutylmethyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) as a catalyst. This reaction rapidly provides bis-functionalized azetidines .

Industrial Production Methods

the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid/Base-Mediated Ring Opening and Rearrangement

The strained azetidine ring undergoes acid- or base-facilitated reactions:

-

Acidic Conditions : Reacts with mCPBA (meta-chloroperbenzoic acid) to form oxaziridine derivatives via imine bond oxidation (Fig. 4B in ).

-

Silica Gel Exposure : Purification on mildly acidic silica gel leads to equilibrium between azetidine 40 and ring-opened isomer 41 (Fig. 4B in ).

-

Base-Driven Alkylation : Deprotonation with LiHMDS followed by alkylation at the α-position achieves 75–92% yields (dr 3:1 to 20:1) .

Cycloaddition Reactivity

The azetidine participates in [2+2] and [3+2] cycloadditions:

Biological Activity and SAR

Modifications to the cyclobutylmethyl side chain significantly impact potency (Table 3 in ):

| Compound | R Group | cAMP pEC₅₀ (EC₅₀, nM) | Lipophilicity (clog P) |

|---|---|---|---|

| 19 | Cyclobutylmethyl | 6.74 ± 0.04 (182) | 4.20 |

| 32 | Ethyl | 6.92 ± 0.11 (120) | 3.75 |

| 35 | tert-Butyl | 6.50 ± 0.01 (316) | 4.80 |

Key findings:

-

Cyclobutylmethyl Substitution : Balances potency (EC₅₀ = 182 nM) and lipophilicity (clog P = 4.20), critical for blood-brain barrier penetration .

-

Steric Tolerance : Bulkier substituents (e.g., tert-butyl) reduce activity, while linear chains (e.g., ethyl) enhance potency but increase lipophilicity .

Radical Strain-Release Functionalization

Under photocatalytic conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED), azetidines undergo radical addition with sulfonyl imines, yielding densely functionalized derivatives (e.g., 36 , 38 ) in 66–84% yield (Fig. 4 in ).

Hydrolysis and Stability

Scientific Research Applications

Pharmaceutical Research Applications

-

Drug Development :

- 2-(Cyclobutylmethyl)azetidine hydrochloride serves as a reference compound in drug development, particularly in the synthesis of new pharmaceutical agents. It is studied for its potential as an intermediate in the preparation of various therapeutic compounds.

- Case Study : Research has indicated that derivatives of azetidine compounds exhibit promising activity as Janus kinase (JAK) inhibitors, which are relevant in treating autoimmune diseases and cancers .

-

Biological Activity :

- The compound is under investigation for its antimicrobial and antiviral properties. Initial studies suggest that it may inhibit bacterial growth effectively, with potential applications in treating infections caused by resistant strains .

- Case Study : In vitro studies have shown that related azetidine derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential for therapeutic use .

Organic Synthesis Applications

- Building Block for Complex Molecules :

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Azetidine-2-carboxylate | Azetidine derivative | Contains a carboxylate group enhancing polarity |

| 1-Acetylazetidine | Azetidine derivative | Features an acetyl group providing distinct reactivity |

| 3-Methylazetidine | Azetidine derivative | Contains a methyl substitution affecting sterics |

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Key Research Findings and Analysis

Substituent Effects on Solubility and Bioactivity

- Cyclobutylmethyl Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller substituents like methoxy. The cyclobutyl group’s ring strain could also influence conformational preferences in target binding .

- Propan-2-ol Substituent : The hydroxyl group in 2-(Azetidin-3-yl)propan-2-ol HCl increases polarity, enhancing solubility. Its chiral center enables enantioselective interactions in drug-receptor binding .

- Methoxy Group : The methoxy substituent in 3-Methoxyazetidine HCl balances moderate solubility with minimal steric hindrance, making it a versatile intermediate for synthesizing larger heterocycles .

Pharmacological Implications

Azetidine derivatives are valued for their rigid, small-ring structures, which can enhance binding affinity and metabolic stability. For example:

Biological Activity

2-(Cyclobutylmethyl)azetidine hydrochloride, identified by the CAS number 2228376-45-0, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C8H15N·HCl, with a molecular weight of approximately 161.66 g/mol. The biological activity of this compound is primarily linked to its reactivity, which is influenced by the ring strain of the azetidine structure.

The biological activity of this compound is primarily driven by the inherent ring strain of the azetidine ring, which enhances its reactivity. This strain allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and a subject of interest in biological assays. The specific molecular targets and pathways involved in its action depend on the nature of the biological assays conducted.

Biological Assays and Applications

This compound has been employed in various biological assays aimed at evaluating its potential therapeutic effects. Key applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Pharmaceutical Development : The compound serves as a reference standard in pharmaceutical research, particularly in drug discovery and development processes.

- Chemical Synthesis : It is utilized as a building block for synthesizing complex heterocyclic compounds, which are often essential in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other nitrogen-containing heterocycles.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Azetidine-2-carboxylate Hydrochloride | Azetidine derivative | Contains a carboxylate group enhancing polarity |

| 1-Acetylazetidine | Azetidine derivative | Features an acetyl group providing distinct reactivity |

| 3-Methylazetidine | Azetidine derivative | Contains a methyl substitution affecting sterics |

The presence of the cyclobutylmethyl group distinguishes this compound from other azetidine derivatives, potentially influencing its biological activity and chemical reactivity.

Q & A

Q. How do steric effects from the cyclobutylmethyl group impact the compound’s pharmacological profile?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., cyclopropylmethyl vs. cyclopentylmethyl) and compare pharmacokinetic properties (e.g., LogP, plasma protein binding) using LC-MS/MS. Quantitative structure-activity relationship (QSAR) models can quantify steric contributions, as applied in benzodiazepine derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.